Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
Synthesis Analysis
The synthesis of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its derivatives is typically achieved using the Hantzsch reaction . This reaction is a four-component, one-pot synthesis that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia .Molecular Structure Analysis
The molecular structure of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is characterized by a total of 56 bonds. It includes 31 non-H bonds, 16 multiple bonds, 9 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 esters (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The electronic transition properties such as absorption wavelength (λ), excitation energy (E), and oscillator strength (f) were theoretically calculated using TD-DFT/B3LYP/6–311+G (d,p) basis level with ethanol as a solvent using the IEFPCM method .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 178-183 °C (lit.) and is soluble in organic solvents . The SMILES string for the compound isCCOC(=O)C1=C(C)NC(C)=C(C1)C(=O)OCC
.
Scientific Research Applications
Synthesis and Solvent Research
One of the notable applications of Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a derivative of 1,4-Dihydropyridine (1,4-DHP), is in the field of synthesis and solvent research. A study by Cahyana, Ardiansah, and Hanifah (2020) explored the synthesis of a similar 1,4-DHP derivative using crude glycerol from waste cooking oil as an alternative solvent. This demonstrates the potential of using environmentally friendly solvents in the synthesis of complex organic compounds like 1,4-DHP derivatives (Cahyana, Ardiansah, & Hanifah, 2020).
Pharmacological Applications
The pharmacological potential of 1,4-DHP derivatives has been extensively researched. For example, Datar and Auti (2016) studied novel 1,4-DHP calcium channel blockers and their hypotensive effects, showcasing the relevance of these compounds in cardiovascular therapy. Though not directly about Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, this research highlights the broader therapeutic potential of 1,4-DHP derivatives (Datar & Auti, 2016).
Material Science and Crystallography
In material science, the structural aspects of 1,4-DHP derivatives are of significant interest. For instance, Simonič et al. (2008) investigated the crystal structure of a lacidipine phototransformation product, a compound related to 1,4-DHP derivatives. Such studies provide valuable insights into the molecular structure and stability under various conditions, which is essential for developing new materials and drugs (Simonič, Zupančič, Golobič, Golič, & Stanovnik, 2008).
Antimicrobial Research
The antimicrobial properties of 1,4-DHP derivatives have also been explored. Prakash et al. (2011) synthesized new 1,4-DHP derivatives and evaluated their antimicrobial efficacy. This suggests the potential application of Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate in developing new antimicrobial agents (Prakash, Hussain, Kumar, Wadhwa, Sharma, & Aneja, 2011).
Safety And Hazards
While specific safety and hazard information for diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is not available, similar compounds like Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate are classified as Combustible Solids (Storage Class Code 11) and may cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
diethyl 1-benzyl-4-phenyl-4H-pyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-3-28-23(26)20-16-25(15-18-11-7-5-8-12-18)17-21(24(27)29-4-2)22(20)19-13-9-6-10-14-19/h5-14,16-17,22H,3-4,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFECBOWRGWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OCC)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.